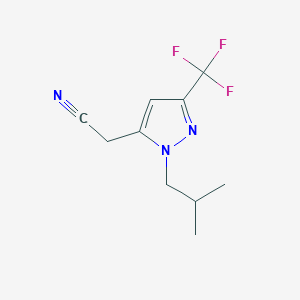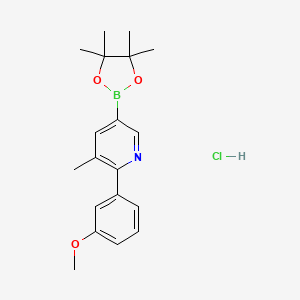![molecular formula C7H12N2O B13344367 (1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 1279880-23-7](/img/structure/B13344367.png)
(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,6S)-3,9-diazabicyclo[421]nonan-4-one is a bicyclic compound featuring a unique diazabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the construction of the bicyclic core through a series of stereoselective reactions. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be adapted for the synthesis of the target compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold.
Industrial Production Methods
Industrial production of Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism of action may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in the synthesis of tropane alkaloids.
Bicyclo[4.3.0]nonane:
Bicyclo[3.3.1]nonane: This compound is predominant in many biologically active natural products and has applications in asymmetric catalysis and anticancer research.
Rel-(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one stands out due to its unique diazabicyclo structure, which offers distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1279880-23-7 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,6S)-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10)/t5-,6+/m0/s1 |
InChI Key |
OJDDWFBNQVXOPZ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC(=O)C[C@H]1N2 |
Canonical SMILES |
C1CC2CNC(=O)CC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Dibromo[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13344296.png)
![3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13344299.png)
![4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B13344307.png)
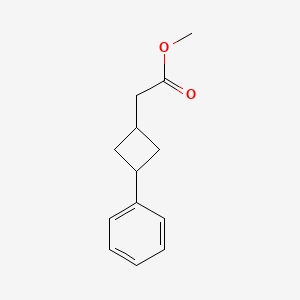
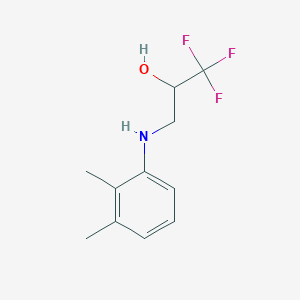
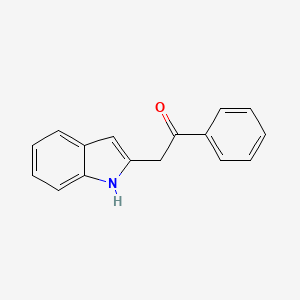


![(4R,9AS)-4-methylhexahydro-2H,6H-pyrazino[2,1-b][1,3]oxazin-6-one](/img/structure/B13344354.png)
